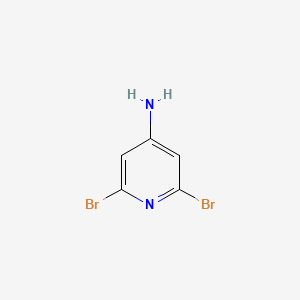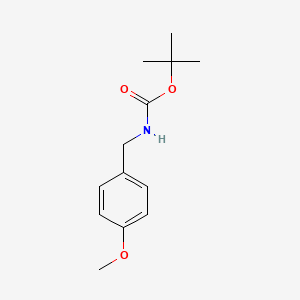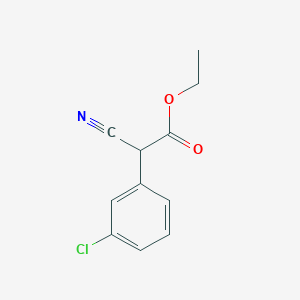
2-(4-(Trifluorometil)fenil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a chemical compound with the CAS Number: 721-63-1 . It has a molecular weight of 232.2 and the molecular formula is C11H11F3O2 . The IUPAC name for this compound is ethyl [4- (trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further attached to a 4-(trifluoromethyl)phenyl group . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Physical and Chemical Properties Analysis
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 , a boiling point of 239.6±35.0 °C at 760 mmHg , and a flash point of 73.9±18.2 °C . The compound has a molar refractivity of 51.8±0.3 cm3 and a molar volume of 192.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
El 2-(4-(trifluorometil)fenil)acetato de etilo se utiliza en la síntesis de diversos compuestos farmacéuticos. El grupo trifluorometil es un farmacóforo común en muchos medicamentos aprobados por la FDA debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los agentes terapéuticos . Este compuesto puede servir como precursor en la síntesis de moléculas con posibles propiedades antifúngicas, antibacterianas y antiinflamatorias.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been known to interact with their targets via nucleophilic substitution pathways .
Biochemical Pathways
It’s worth noting that compounds with trifluoromethyl groups have been associated with various biochemical processes .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between Ethyl 2-(4-(trifluoromethyl)phenyl)acetate and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to altered metabolic pathways and changes in the levels of various metabolites.
Cellular Effects
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . This modulation occurs through the activation or inhibition of specific transcription factors, leading to changes in the production of proteins that regulate these processes. Additionally, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate binds to the active sites of certain enzymes, leading to their inhibition . This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can activate or inhibit transcription factors, resulting in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can result in toxic or adverse effects, including liver and kidney damage, as well as disruptions in normal cellular processes.
Metabolic Pathways
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of xenobiotics and endogenous compounds . For example, it can be metabolized by cytochrome P450 enzymes to form various metabolites, which may have different biological activities. The presence of the trifluoromethyl group can influence the compound’s metabolic stability and the rate at which it is metabolized. Additionally, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can bind to specific proteins that facilitate its transport to different cellular compartments. This localization can affect the compound’s activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound’s localization can impact its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKGYOFECBKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556379 | |
| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-63-1 | |
| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
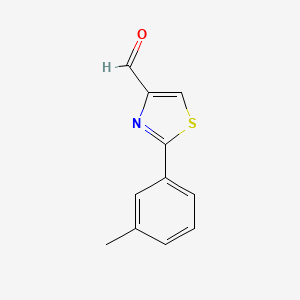
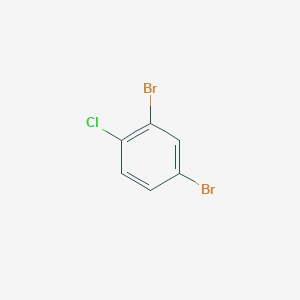
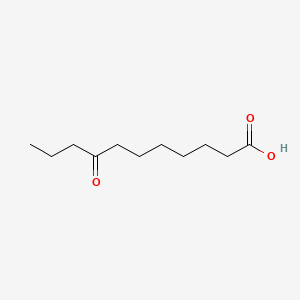
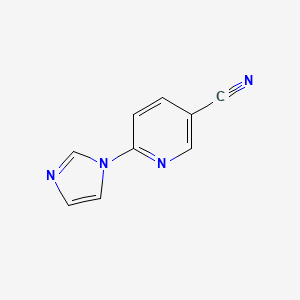
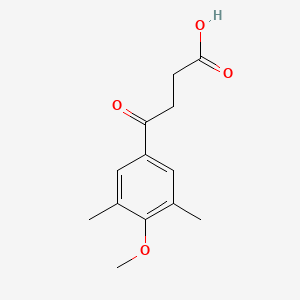
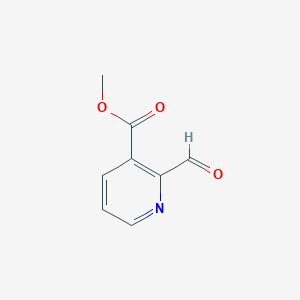
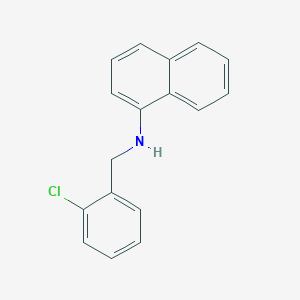

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)

